molecular formula C15H17NO2S B5526905 N-ethyl-N,1-diphenylmethanesulfonamide

N-ethyl-N,1-diphenylmethanesulfonamide

Cat. No. B5526905
M. Wt: 275.4 g/mol
InChI Key: RYUUEKGOSRVEDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-ethyl-N,1-diphenylmethanesulfonamide often involves reactions that can provide insights into its possible synthesis pathways. For example, the synthesis of 3,3-diphenyl-3H-pyrazoles from vinyl sulfones as chemical equivalents of acetylenes in reaction to diphenyldiazomethane is relevant. These reactions typically involve ethyl ether at 20°C leading to the formation of 5,5-diphenyl-3-(arylsulfonyl)-Δ2-pyrazolines, showcasing a method that could be adapted for N-ethyl-N,1-diphenylmethanesulfonamide synthesis (Vasin et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds structurally related to N-ethyl-N,1-diphenylmethanesulfonamide, such as N-[2-(3-Methyl-1-oxo-1,2-dihydropyrrolo[1,2-a]pyrazin-2-yl)ethyl]methanesulfonamide, reveals a close-packed arrangement with specific dihedral angles and conformational properties, which may provide insights into the molecular structure of N-ethyl-N,1-diphenylmethanesulfonamide (Salman Tariq Khan et al., 2010).

Chemical Reactions and Properties

The reactivity of similar sulfonamide compounds under various conditions, such as their cycloaddition reactions and transformations under specific rearrangements, can offer a basis for understanding the chemical reactivity and properties of N-ethyl-N,1-diphenylmethanesulfonamide. For instance, the reactions of phenylethynyl trifluoromethyl sulfone with diphenyldiazomethane leading to 3H-pyrazoles and their subsequent transformations highlight the reactivity of sulfone and sulfonamide groups in chemical synthesis (Vasin et al., 2017).

Scientific Research Applications

Environmental Impact and Transport

A study explored the environmental presence and behavior of perfluoroalkyl sulfonamides, including compounds structurally related to N-ethyl-N,1-diphenylmethanesulfonamide. This research highlighted the indoor and outdoor concentrations, phase partitioning, and potential for environmental transport of these compounds. Such sulfonamides, acting as precursors to more stable pollutants, raise concerns about their accumulation in remote locations and subsequent impact on ecosystems (Shoeib et al., 2004).

Chemical Structure Analysis

The polymorphic form II of a related compound, 4,4′-methylenebis(benzenesulfonamide), was examined to understand its molecular structure, highlighting the importance of hydrogen bonding and molecular arrangement. This study provides insights into the structural characteristics that could be relevant for derivatives like N-ethyl-N,1-diphenylmethanesulfonamide (Gelbrich et al., 2010).

Chemical Reactions and Applications

N-Sulfinylsulfonamides' cycloaddition reactions with ketenimines demonstrate the reactivity of sulfonamide derivatives in producing various chemical structures, highlighting potential synthetic applications and mechanisms relevant to compounds including N-ethyl-N,1-diphenylmethanesulfonamide. This study underscores the versatility of sulfonamides in chemical synthesis (Minami et al., 1975).

Material Science Applications

Research on the thermal stability of polyurethane elastomers based on diphenylmethane derivatives, including compounds related to N-ethyl-N,1-diphenylmethanesulfonamide, reveals their potential applications in developing durable polymeric materials. Such studies are crucial for understanding the decomposition behavior and improving the performance of polyurethane-based materials (Rosu et al., 2010).

Hydrogen Bonding in Polymers

Investigations into hydrogen bonds in polyester-polyurethanes highlight the significance of molecular interactions, including those involving sulfonamide groups, in determining the physical properties of polymers. This research is relevant for materials science, particularly in optimizing polymer performance for various applications (Lu et al., 1994).

properties

IUPAC Name

N-ethyl-N,1-diphenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-2-16(15-11-7-4-8-12-15)19(17,18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUUEKGOSRVEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N,1-diphenylmethanesulfonamide

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